molecular formula C7H16N+ B146465 Cyclohexanemethylamine CAS No. 3218-02-8

Cyclohexanemethylamine

Cat. No. B146465
CAS RN: 3218-02-8
M. Wt: 114.21 g/mol
InChI Key: AVKNGPAMCBSNSO-UHFFFAOYSA-N
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Description

Cyclohexanemethylamine is a chemical compound that can be derived from cyclohexane, a saturated hydrocarbon with a six-membered ring structure. The compound is related to cyclohexylamine, which is a primary amine where the amine group is attached to the cyclohexane ring. Cyclohexanemethylamine can be considered a derivative of cyclohexylamine with an additional methyl group attached to the nitrogen atom. The chemistry of cyclohexane derivatives is influenced by the stereochemical properties of the ring system and the potential for transformation between aliphatic and aromatic systems .

Synthesis Analysis

The synthesis of cyclohexanemethylamine and its derivatives can be achieved through various synthetic routes. For instance, derivatives of cyclohexanemethylamine have been synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . Additionally, cyclohexenylmethylamine derivatives, which are closely related to cyclohexanemethylamine, have been prepared by dehydrochlorination of chlorocyclohexyl methylamines, which in turn were obtained from cyclohexanol derivatives . Another method involves the synthesis of 1-cyclohex-1-en-1-ethylamine, a compound structurally similar to cyclohexanemethylamine, from cyclohex-1-en-1-acetonitrile under optimal reaction conditions .

Molecular Structure Analysis

The molecular structure of cyclohexanemethylamine derivatives can exhibit interesting properties due to the presence of substituents on the cyclohexane ring. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule, a highly fluorinated cyclohexane derivative, adopts a chair conformation with a high molecular dipole moment, demonstrating the impact of substituents on the cyclohexane ring's polarity and conformation .

Chemical Reactions Analysis

Cyclohexanemethylamine and its derivatives can participate in various chemical reactions. The reactivity is often dictated by the functional groups attached to the cyclohexane ring. For instance, cyclohexan-1,3-dione derivatives, which are structurally related to cyclohexanemethylamine, are used as scaffolds for synthesizing six-membered oxygen heterocycles, demonstrating the versatility of cyclohexane derivatives in forming bioactive molecules . Enamines derived from cyclohexanone can undergo reductive cyclization to form hexahydrochromane-8a-amines, showcasing another type of reaction involving cyclohexane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanemethylamine derivatives can vary widely depending on the substituents present on the cyclohexane ring. For example, a cyclohexanemethylamine substituted spirobiphenalenyl radical exhibits paramagnetic behavior in the solid state and has a measurable room temperature conductivity, indicating potential applications as a molecular conductor . The presence of electronegative atoms such as fluorine can also significantly affect the physical properties, as seen in the hexafluorocyclohexane derivative .

Scientific Research Applications

  • Neurobiological Impact

    • Cyclohexane, a compound related to cyclohexanemethylamine, has been studied for its effects on the central nervous system. Research indicates that exposure to cyclohexane can lead to functional deficits in the brain, particularly affecting the hippocampus. This includes an increase in the number of astrocytes and microglia cells, suggesting potential neurotoxic effects (Campos-Ordonez et al., 2015).
  • Chemical Modification of Membranes

    • 1,3-Cyclohexanebis(methylamine) has been utilized as a cross-linking agent for modifying polyimide membranes. This modification significantly alters the chemical composition and micro-structure of the membranes, improving their gas transport properties and resistance to plasticization (Shao et al., 2005).
  • Biodegradation of Hydrocarbons

    • Studies on cyclohexane degradation by Rhodococcus sp. EC1 have shown that this organism can effectively degrade cyclohexane and other hydrocarbons. This capability suggests potential applications in environmental remediation, particularly in the removal of recalcitrant hydrocarbons (Lee & Cho, 2008).
  • Synthesis of Analgesic and Anti-Inflammatory Agents

    • Cyclohexanone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds, which include cyclohexanemethylamine structures, have shown promising results in preclinical models and could potentially lead to new nonsteroidal anti-inflammatory drugs (Liu et al., 2013).
  • Industrial Applications

    • Cyclohexane, a related compound, has been studied in the context of industrial applications, particularly in the disassembly of metal parts. Research has focused on understanding solvent exposure levels and improving safety protocols in industrial settings (Spencer & Plisko, 2007).
  • Catalysis and Chemical Reactions

    • Cyclohexanemethylamine derivatives have been explored for their role in various chemical reactions, including the formation of chiral and sterically congested cyclohexanone derivatives. These studies are critical for understanding complex organic synthesis processes (Bleschke et al., 2013).
  • Medicinal Chemistry

    • Cyclam complexes, which include cyclohexane structures, have garnered interest in the medical field for their strong metal-binding properties. These complexes have potential applications in the treatment of diseases like AIDS and in diagnostic imaging (Liang & Sadler, 2004).
  • Material Science

    • In material science, cyclohexanemethylamine has been used in studies exploring the structural variation of zinc-phosphorus open structures. This research contributes to the development of materials with potential applications in separation and recognition technologies (Yang et al., 2008).
  • Monoamine Oxidase Inhibition

    • Cyclohexylidene derivatives have been investigated for their inhibitory activity against human monoamine oxidase-B. These studies are relevant for developing treatments for neurological disorders (Chimenti et al., 2008).
  • Thermal Stability in Microencapsulation

    • Research on the thermal stability of microencapsulated n-octadecane has included the use of cyclohexane. These studies are significant for applications in material science and engineering, particularly in the development of temperature-controlled release systems (Zhang et al., 2005).

properties

IUPAC Name

cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKNGPAMCBSNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185958
Record name Cyclohexanemethylamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanemethylamine

CAS RN

3218-02-8
Record name Cyclohexanemethanamine
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Record name Cyclohexanemethylamine
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Record name Cyclohexanemethanamine
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Record name Cyclohexanemethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
P Bag, ME Itkis, SK Pal, E Bekyarova, B Donnadieu… - Crystals, 2012 - mdpi.com
We report the preparation, crystallization and solid state characterization of a cyclohexanemethylamine substituted spirobiphenalenyl radical; in the solid state the compound is …
Number of citations: 4 www.mdpi.com
Y Wei, H Chu, B Chen, Y Tian, X Yang, B Cai, Y Zhang… - Solar Energy, 2020 - Elsevier
Two-dimensional Ruddlesden-Popper perovskites (2D-RPPs) have attracted attention due to their superior moisture stability. In this study, we prepared and characterized a new group …
Number of citations: 6 www.sciencedirect.com
R Kotani - The Journal of Organic Chemistry, 1965 - ACS Publications
… This work has been undertaken to see whether substitution of the methyl group for the hydrogen atom on the 1-carbon atom in cyclohexanemethylamine would facilitate ring expansion, …
Number of citations: 30 pubs.acs.org
R Kotani - Journal of Chemical and Engineering Data, 1966 - ACS Publications
During an investigation (4) of rearrangements in cyclo-hexane series, it became necessary to know the composition of cycloalkenes produced by Demjanov rearrangement of …
Number of citations: 6 pubs.acs.org
AC Cope, E Ciganek - Organic Syntheses, 2003 - Wiley Online Library
Abstract N, N‐Dimethylcyclohexylmethylamine intermediate: N, N‐dimethylcyclohexanecarboxamide product: N, N‐dimethylcyclohexylmethylamine
Number of citations: 42 onlinelibrary.wiley.com
Q Jia, T Shao, L Tong, C Su, D Fu, H Lu - Chinese Chemical Letters, 2023 - Elsevier
… Mixture of Cs 2 CO 3 , Ag 2 O, Bi 2 O 3 and cyclohexanemethylamine with the molar ratio of 1:1:1:2. Then, adding hydrobromic acid (20 mL) to the mixture and heating until all dissolve …
Number of citations: 21 www.sciencedirect.com
MM Sprung, FO Guenther - Journal of the American Chemical …, 1955 - ACS Publications
… The melting points of the benzamide (105-106) and picrate (184-185) agreed well with the literature values26 for cyclohexanemethylamine. Authentic Cyclohexanemethylamine.—This …
Number of citations: 43 pubs.acs.org
G Beamson, AJ Papworth, C Philipps… - Advanced Synthesis …, 2010 - Wiley Online Library
… 3 (CO) 12 ] and molybdenum hexacarbonyl [Mo(CO) 6 ], are effective for the selective liquid phase hydrogenation of cyclohexylcarboxamide (CyCONH 2 ) to cyclohexanemethylamine (…
Number of citations: 78 onlinelibrary.wiley.com
S Becker, U Behrens, S Schindler - European Journal of …, 2015 - Wiley Online Library
… ), [Cu 4 OCl 6 L 4 4 ] (L 4 = N,N‐dimethylbenzylamine), [CuL 5 4 Cl 2 ] (L 5 = cyclohexylamine), and [Cu 4 OCl 6 L 6 4 ]·1.5[CuL 6 2 Cl 2 ] (L 6 = cyclohexanemethylamine) as well as that …
RA Benkeser, C Arnold Jr, RF Lambert… - Journal of the …, 1955 - ACS Publications
… Benzonitrile was found to yield in addition to tars, cyclohexanemethylamine (III) in 47% yield. From the reduction of benzylnitrile on the other hand, a mixture of ß- (1 -cyclohexenyl) -…
Number of citations: 71 pubs.acs.org

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